Cas no 2228305-48-2 (4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol)

4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol is a versatile organic compound with notable structural features. Its unique imidazol and piperidin-4-ol moieties confer significant chemical reactivity, making it suitable for various synthetic applications. The presence of a chloro group enhances its electrophilic character, facilitating substitution reactions. This compound's ability to undergo both aromatic and aliphatic substitutions makes it a valuable intermediate in the synthesis of complex organic molecules.
4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol structure
2228305-48-2 structure
Product name:4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol
CAS No:2228305-48-2
MF:C11H18ClN3O
MW:243.733121395111
CID:5930682
PubChem ID:165780513

4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol
    • 2228305-48-2
    • EN300-1996809
    • 4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
    • Inchi: 1S/C11H18ClN3O/c1-2-15-8-14-10(12)9(15)7-11(16)3-5-13-6-4-11/h8,13,16H,2-7H2,1H3
    • InChI Key: IJNATDJMTHUCQX-UHFFFAOYSA-N
    • SMILES: ClC1=C(CC2(CCNCC2)O)N(C=N1)CC

Computed Properties

  • Exact Mass: 243.1138399g/mol
  • Monoisotopic Mass: 243.1138399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.1Ų
  • XLogP3: 0.8

4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1996809-10.0g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
10g
$7065.0 2023-05-31
Enamine
EN300-1996809-0.05g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
0.05g
$1381.0 2023-09-16
Enamine
EN300-1996809-0.1g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
0.1g
$1447.0 2023-09-16
Enamine
EN300-1996809-0.25g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
0.25g
$1513.0 2023-09-16
Enamine
EN300-1996809-1g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
1g
$1643.0 2023-09-16
Enamine
EN300-1996809-5g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
5g
$4764.0 2023-09-16
Enamine
EN300-1996809-10g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
10g
$7065.0 2023-09-16
Enamine
EN300-1996809-5.0g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
5g
$4764.0 2023-05-31
Enamine
EN300-1996809-1.0g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
1g
$1643.0 2023-05-31
Enamine
EN300-1996809-0.5g
4-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-4-ol
2228305-48-2
0.5g
$1577.0 2023-09-16

Additional information on 4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol

Introduction to 4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol (CAS No. 2228305-48-2)

4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol, identified by its CAS number 2228305-48-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a piperidine core linked to an imidazole moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of a chloro-substituted imidazole and a methylpiperidine group suggests diverse interactions with biological targets, making it a promising candidate for further exploration in drug discovery.

The compound's structure is characterized by a rigid heterocyclic system, which is often exploited in medicinal chemistry to enhance binding affinity and selectivity. The 4-chloro substituent on the imidazole ring introduces a region of electrophilicity, facilitating nucleophilic substitution reactions that can be leveraged in synthetic pathways. Meanwhile, the methylpiperidine group contributes to the overall solubility and metabolic stability of the molecule, which are critical factors in drug development.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential pharmacological properties. Molecular docking studies have indicated that 4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol may interact with various enzymes and receptors, including those involved in inflammatory pathways and neurotransmitter systems. These interactions are of particular interest due to the growing body of evidence linking dysregulation of these systems to a wide range of diseases.

In the realm of medicinal chemistry, the synthesis of analogs derived from this core structure has been a focus of numerous research groups. By modifying the substituents on the imidazole or piperidine rings, chemists aim to optimize pharmacokinetic profiles and reduce off-target effects. For instance, replacing the chloro group with other electron-withdrawing or donating groups can alter the electronic properties of the molecule, thereby tuning its biological activity.

The piperidine scaffold is particularly well-suited for developing small-molecule inhibitors due to its ability to mimic natural amino acid residues in protein binding pockets. This structural feature has been exploited in the design of drugs targeting protein kinases, which are key regulators of cellular processes and are frequently implicated in cancer and inflammatory diseases. The methylpiperidine moiety in 4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol may contribute to favorable interactions with hydrophobic regions of these targets, enhancing binding affinity.

Recent preclinical studies have begun to explore the potential therapeutic applications of compounds with similar structures. While 4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol has not yet been tested in humans, its analogs have shown promise in models of inflammation and pain management. These findings suggest that further investigation into this class of molecules could yield novel treatments for conditions where current therapies are limited.

The synthesis of this compound involves multi-step organic reactions, including condensation reactions to form the imidazole ring and nucleophilic substitution to introduce the piperidine moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods align with modern pharmaceutical manufacturing standards, ensuring that the final product meets stringent quality requirements.

The pharmacological evaluation of 4-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-4-ol has revealed intriguing properties that warrant further study. In vitro assays have demonstrated interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in prostaglandin synthesis and play a role in inflammation. Additionally, preliminary data suggest potential activity against certain isoforms of protein kinases, which are implicated in cancer cell proliferation.

The development of new drugs often requires iterative optimization based on structural modifications guided by biological data. Computational modeling plays a crucial role in this process by predicting how changes to a molecule's structure will affect its biological activity. For 4-(4-chloro-1-ethyl-1H-imidazol-5-ylmethylpiperidin)-4 ol, these models have suggested that modifications to the imidazole ring or the introduction of additional functional groups could enhance potency while minimizing side effects.

The compound's physicochemical properties, such as solubility and metabolic stability, are critical determinants of its suitability for therapeutic use. The presence of both polar (hydroxyl) and non-polar (methyl) groups ensures reasonable solubility in both aqueous and lipid environments, which is advantageous for oral administration or delivery across biological membranes. Furthermore, computational predictions suggest that it may exhibit favorable metabolic profiles, reducing the likelihood of rapid degradation by enzymatic pathways.

Future research directions for 4-(4-chloro-l -ethyl-l H -imidazol -5 -yl)methy lpiper idin - 4 - ol include exploring its mechanism of action in greater detail and conducting animal studies to assess its safety and efficacy. These studies will provide valuable insights into its potential as a therapeutic agent and guide further development efforts. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical applications.

The growing interest in heterocyclic compounds like this one reflects their versatility as pharmacophores. The ability to design molecules with specific biological activities by modifying their structural features makes them invaluable tools for drug discovery. As computational methods continue to advance, the identification and optimization of such compounds will become increasingly efficient, accelerating the pace at which new treatments are developed.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.